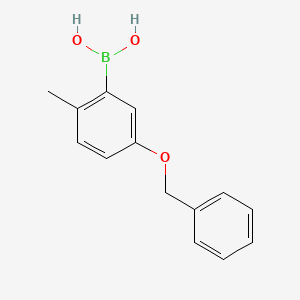

5-(Benzyloxy)-2-methylphenylboronic acid

説明

5-(Benzyloxy)-2-methylphenylboronic acid (CAS: 1451391-56-2) is an organoboron compound featuring a benzene ring substituted with a benzyloxy (-OBn) group at the 5-position, a methyl (-Me) group at the 2-position, and a boronic acid (-B(OH)₂) group. This structure confers unique electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials synthesis .

Structure

2D Structure

特性

IUPAC Name |

(2-methyl-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZUZAMBWZEFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Benzyloxy)-2-methylphenylboronic acid is an organoboron compound with potential biological activities that warrant exploration. This article reviews its synthesis, biological interactions, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The synthesis typically involves the following steps:

- Formation of Boronic Acid : The compound is synthesized through a series of reactions involving phenolic precursors and boron reagents.

- Protecting Group Strategy : The benzyloxy group serves as a protecting group, allowing for selective modifications at other sites on the molecule.

Biological Activity Overview

The biological activity of boronic acids, including this compound, is often linked to their ability to interact with various biomolecules. Key areas of interest include:

- Antitumor Activity : Research has indicated that organoboron compounds can exhibit antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation.

- Antibacterial and Antiviral Properties : Boronic acids have been studied for their potential to inhibit bacterial growth and viral replication, particularly in the context of influenza virus neuraminidase inhibitors .

Case Studies and Research Findings

- Antiviral Activity : A study evaluated boron-containing derivatives against influenza viruses, demonstrating that certain compounds exhibited enhanced antiviral activity compared to standard treatments like oseltamivir. For instance, compounds bearing similar structural motifs showed improved efficacy against resistant strains of H5N1 .

- Enzyme Inhibition : Inhibition studies have shown that boronic acids can act as reversible inhibitors for various enzymes, including acetyl-CoA carboxylase (ACC), which plays a significant role in fatty acid metabolism. Compounds designed to target ACC have demonstrated the ability to modulate lipid biosynthesis pathways, indicating a potential therapeutic application in metabolic disorders .

- Cross-Coupling Reactions : The utility of this compound in Suzuki-Miyaura cross-coupling reactions highlights its significance in synthetic organic chemistry, which can lead to the development of more complex therapeutic agents.

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy Against Influenza Virus

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Oseltamivir | 0.32 | >1000 | >3125 |

| This compound | TBD | TBD | TBD |

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

5-(Benzyloxy)-2-methylphenylboronic acid is extensively used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a coupling partner with aryl halides or pseudohalides in the presence of a palladium catalyst.

Potential Drug Development

The compound has been investigated for its potential role in drug development, particularly as a scaffold for synthesizing biologically active molecules. For instance, studies have shown that derivatives of phenylboronic acids can interact with heat shock proteins (Hsp90), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: Hsp90 Inhibition

A study evaluated substituted phenylboronic acids as Hsp90 inhibitors, where this compound was identified as a promising candidate due to its ability to enhance cytoprotective activity against neurotoxicity. The structure-activity relationship indicated that modifications at specific positions significantly influenced biological efficacy .

Biochemical Applications

Enzyme Inhibition Studies

Research has indicated that boronic acids can serve as reversible inhibitors of serine proteases and other enzymes due to their ability to form covalent bonds with the active site serine residue. This property has implications for designing selective enzyme inhibitors, particularly in therapeutic contexts.

Material Science

Polymer Chemistry

In material science, boronic acids are utilized in the synthesis of polymers through dynamic covalent chemistry. The ability of this compound to form reversible bonds enables the development of smart materials that respond to environmental stimuli.

類似化合物との比較

Key Properties:

- Molecular Formula : C₁₄H₁₅BO₃

- Molecular Weight : 256.11 g/mol

- Purity : ≥98% (commercial sources, e.g., Combi-Blocks)

- Applications : Used in the synthesis of biaryl compounds under microwave-assisted Cu-catalyzed conditions, offering advantages in stability and reaction efficiency .

Comparison with Similar Compounds

Positional Isomers

Compounds with identical substituents but differing in their positions on the benzene ring exhibit distinct reactivity due to steric and electronic effects.

Table 1: Positional Isomers Comparison

Research Findings :

- The 5-OBn, 2-Me isomer shows enhanced reactivity in microwave-assisted Suzuki reactions due to the electron-donating methyl group stabilizing the boronic acid moiety, while the benzyloxy group at the 5-position minimizes steric interference .

- The 4-OBn isomer exhibits moderate reactivity, as the para-substitution allows better conjugation but offers less steric protection to the boronic acid group .

Substituent Variations

Substituent type (e.g., methoxy, fluoro, trifluoromethyl) significantly impacts electronic density and reaction outcomes.

Table 2: Substituent Variations Comparison

Research Findings :

- Methoxy groups enhance electron density, accelerating transmetallation in Suzuki reactions, whereas electron-withdrawing groups like -CF₃ or -F reduce boronic acid stability but improve selectivity in challenging couplings .

- The trifluoromethyl group in 5-CF₃-2-OMe derivatives is advantageous in synthesizing fluorinated pharmaceuticals due to its metabolic stability .

Functional Group Additions

Compounds with additional functional groups (e.g., formyl, cyano) enable diverse reactivity but may compromise stability.

Table 3: Functional Group Additions Comparison

Research Findings :

- Formyl and cyano groups expand synthetic utility but require careful handling due to their sensitivity to hydrolysis or oxidation .

準備方法

General Synthetic Strategy

The synthesis of 5-(Benzyloxy)-2-methylphenylboronic acid generally follows a multi-step approach:

- Starting Material: The synthesis typically begins with 4-benzyloxy-2-methylphenol or related substituted phenols.

- Borylation Step: Introduction of the boronic acid moiety is achieved through borylation reactions, commonly employing boron reagents such as bis(pinacolato)diboron.

- Catalysis and Conditions: Palladium-catalyzed borylation in the presence of bases like potassium carbonate is the standard method.

- Purification: The product is isolated and purified for use in further synthetic applications.

This approach leverages palladium-catalyzed cross-coupling chemistry, which is well-established for installing boronic acid groups on aromatic rings.

Detailed Preparation Methodology

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Starting Material Preparation | Use 4-benzyloxy-2-methylphenol as substrate | Commercially available or synthesized via phenol benzylation | Ensures the benzyloxy substituent is present at the 5-position |

| 2. Borylation Reaction | Palladium-catalyzed borylation of aryl halide or phenol derivative | Reagents: bis(pinacolato)diboron, Pd catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2), base (K2CO3 or Cs2CO3), solvents like THF, DMF, or water | Reaction typically conducted under inert atmosphere (N2 or Ar) at elevated temperatures (50-90 °C) |

| 3. Hydrolysis to Boronic Acid | Conversion of boronate ester intermediate to free boronic acid | Acidic aqueous workup or direct isolation | Yields this compound with high purity |

| 4. Purification | Filtration, recrystallization, or chromatography | Solvents: Ethanol, ethyl acetate, or mixtures | Ensures removal of palladium residues and by-products |

Representative Synthetic Route Example

- Starting Material: 4-benzyloxy-2-methylphenol

- Step 1: Protection or activation of phenol if necessary.

- Step 2: Palladium-catalyzed borylation using bis(pinacolato)diboron and potassium carbonate in tetrahydrofuran at 80 °C under nitrogen atmosphere.

- Step 3: Hydrolysis of the boronate ester intermediate to yield the boronic acid.

- Step 4: Isolation by filtration and recrystallization.

This method provides good yields and high purity suitable for further use in Suzuki coupling and other transformations.

Research Findings and Optimization

Recent research has focused on optimizing:

- Catalyst Efficiency: Use of palladium catalysts with different ligands to improve turnover numbers and reduce catalyst loading.

- Reaction Conditions: Employing continuous flow reactors to enhance heat and mass transfer, improving reaction rates and scalability.

- Base Selection: Potassium carbonate and cesium carbonate are preferred for their solubility and mildness.

- Solvent Effects: Polar aprotic solvents such as DMF or mixed solvent systems improve solubility of reactants and catalyst stability.

These optimizations aim to maximize yield, minimize by-products, and facilitate scale-up for industrial applications.

Comparative Data Table of Key Parameters

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2 | High catalytic activity, selectivity |

| Boron Reagent | Bis(pinacolato)diboron | Stable, easy to handle, high reactivity |

| Base | K2CO3, Cs2CO3 | Facilitates borylation, affects yield |

| Solvent | THF, DMF, H2O mixtures | Influences solubility and reaction rate |

| Temperature | 50–90 °C | Higher temp increases rate but may cause side reactions |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of catalyst and reagents |

| Reaction Time | 6–24 hours | Longer times improve conversion |

| Yield | 70–95% | Dependent on optimization |

Industrial and Scale-Up Considerations

- Continuous Flow Synthesis: Adoption of flow chemistry techniques enhances reproducibility, safety, and scalability.

- One-Pot Reactions: Combining steps such as borylation and subsequent transformations reduces purification steps and waste.

- Automation: Automated control of temperature, reagent addition, and mixing improves consistency.

- Safety: Boronic acids require careful handling due to potential irritancy; standard lab safety protocols apply.

Such advancements make the preparation of this compound more efficient for pharmaceutical and materials science applications.

Q & A

Q. Data Contradiction Analysis :

- Conflicting reports on coupling efficiency may arise from competing protodeboronation (due to electron-rich aryl rings) versus steric shielding. Adjust base strength (e.g., Cs₂CO₃ vs. K₃PO₄) to balance reactivity .

What strategies optimize reaction yields when using this compound in aqueous Suzuki-Miyaura couplings?

Methodological Answer:

Solvent Systems :

- Mixed solvents (e.g., H₂O/EtOH or H₂O/THF) to improve boronic acid solubility .

Catalyst Selection :

- Hydrophilic Pd catalysts (e.g., Pd(OAc)₂ with TPPS-1 ligand) for aqueous compatibility .

Additives :

- Phase-transfer agents (e.g., TBAB) to enhance interfacial reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。